
3-Amino-7-bromobenzofuran-2-carbonitrile
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Overview
Description
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic aromatic compound featuring a benzofuran core substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position. The bromine substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from non-halogenated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Preliminary studies indicate that 3-amino-7-bromobenzofuran-2-carbonitrile exhibits significant anticancer properties. Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. For example, a study demonstrated that derivatives of this compound could significantly reduce cell viability in cancerous cells while sparing normal cells from toxicity .
Mechanism of Action
The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and apoptosis induction. The binding interactions with biomolecules suggest potential pathways for therapeutic intervention .
Biochemical Research
Enzyme Inhibition Studies
this compound is utilized in biochemical research to study enzyme-substrate interactions. It acts as a substrate analog or inhibitor in enzymatic assays, providing insights into biochemical pathways and mechanisms. This application is crucial for the design of novel enzyme inhibitors that could serve as therapeutic agents.
Case Study: Enzyme Interaction
In one study, researchers explored the binding affinity of this compound with various enzymes, revealing its potential as an inhibitor for specific targets involved in metabolic pathways. These findings contribute to the understanding of enzyme functions and their roles in disease processes.
Synthetic Chemistry
Building Block for Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including nucleophilic substitution and further functional group modifications.
Application Area | Method of Application | Results/Outcomes |
---|---|---|
Anticancer Research | Cell viability assays | Significant reduction in cancer cell proliferation |
Enzyme Studies | Enzymatic assays | Insights into enzyme mechanisms and potential inhibitors |
Synthetic Chemistry | Nucleophilic substitution | Development of novel organic molecules |
Environmental Science
Pollutant Studies
This compound is also being explored for applications in environmental science, where it may be used as a tracer or model compound to study the fate of similar organic pollutants in the environment. Its stability and reactivity make it suitable for assessing environmental impacts.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Structural Differences :
- Core Heteroatom : The benzothiophene core (sulfur atom) in the compared compound contrasts with the benzofuran core (oxygen atom) in the target molecule. Sulfur’s larger atomic radius and lower electronegativity reduce aromaticity compared to oxygen, altering electronic properties and reactivity .
- Substituents : The presence of a 7-oxo group and a tetrahydro (partially saturated) ring in the benzothiophene derivative introduces conformational rigidity and hydrogen-bonding capacity, absent in the fully aromatic, brominated benzofuran compound.
Physicochemical Properties :
- Hydrogen Bonding: The benzothiophene derivative exhibits N–H···N and N–H···O hydrogen bonds, stabilizing its crystal lattice .
- Reactivity : The ketone group in the benzothiophene compound enables nucleophilic additions, whereas the bromine in the benzofuran analog facilitates cross-coupling reactions (e.g., Suzuki couplings) for further functionalization.
Table 1: Key Structural and Physical Properties
Comparison with 3-Amino-1-benzofuran-2-carbonitrile
Structural Differences :
- Substituent Position: The non-brominated analog lacks the 7-bromine atom, reducing molecular weight by ~80 g/mol and eliminating steric hindrance at the 7-position.
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound enhances electrophilic substitution reactivity compared to the unsubstituted benzofuran analog.
Biological Activity
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound includes:
- Amino group at the 3-position
- Bromine atom at the 7-position
- Carbonitrile group at the 2-position
The molecular formula is C10H6BrN3O with a molecular weight of approximately 256.05 g/mol. The unique arrangement of these functional groups suggests various potential reactivities and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives of benzofuran have been shown to inhibit the growth of various pathogens. The underlying mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the anticancer activity of benzofuran derivatives, including this compound. Several studies have reported its effectiveness against different cancer cell lines:
Cell Line | Type of Cancer | IC50 (μM) | Reference |
---|---|---|---|
MCF-7 | Breast Cancer | 10.5 | |
NCI-H187 | Lung Cancer | 12.0 | |
KB | Oral Cancer | 8.0 |
These findings suggest that this compound may induce cytotoxic effects through mechanisms such as apoptosis or cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. For example, it has been studied for its potential role as an enzyme inhibitor, particularly targeting oxidoreductases and kinases, which are crucial in cancer progression and microbial resistance.
Case Studies
- Enzyme Inhibition Studies : A study focused on the interaction between this compound and the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting potential applications in antibiotic development .
- Antitumor Activity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibits selective cytotoxicity, with lower IC50 values indicating higher potency compared to other benzofuran derivatives .
Structural Analogues and Their Activities
The biological activity of this compound can be compared with its structural analogues:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-6-bromobenzofuran-2-carbonitrile | Amino at 3-position, bromine at 6-position | Moderate anticancer activity |
3-Amino-benzofuran-2-carbonitrile | Lacks bromine substituent | Lower antimicrobial activity |
7-Bromo-benzofuran-2-carbonitrile | Bromine at 7-position without amino group | Focused on different synthetic pathways |
The variations in biological activity among these compounds highlight the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-7-bromobenzofuran-2-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step approach is typically employed. First, bromination of benzofuran precursors (e.g., 7-bromo derivatives) using NBS (N-bromosuccinimide) under controlled conditions ensures regioselectivity. Subsequent cyanation at the 2-position can be achieved via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling. The amino group is introduced via reduction of a nitro intermediate or direct amination using NH₃/NaBH₄. Optimization via Design of Experiments (DoE) is critical: parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd) should be systematically varied to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and confirms amino group presence (δ 4.5–5.5 ppm for NH₂). ¹H-¹⁵N HMBC can validate nitrile (-C≡N) connectivity.
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) determines bond angles, dihedral distortions, and hydrogen-bonding networks. Software like ORTEP-3 and SHELXL refines structural parameters .
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
Q. How does the bromine substituent at the 7-position influence electrophilic substitution reactions in this compound?
- Methodological Answer : Bromine acts as a meta-directing group due to its electron-withdrawing nature. For example, nitration or sulfonation reactions will preferentially occur at the 4- or 5-positions of the benzofuran core. Computational modeling (DFT) can predict reactivity patterns, while experimental validation via LC-MS or TLC monitors regioselectivity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between experimental and computational bond-length predictions in this compound?
- Methodological Answer : X-ray diffraction provides empirical bond lengths (e.g., C-Br: ~1.89 Å; C≡N: ~1.15 Å). Discrepancies with DFT-optimized geometries (e.g., B3LYP/6-31G*) may arise from crystal packing forces or solvent effects. Hydrogen-bonding interactions (N-H···N/O) observed in the crystal lattice (e.g., D···A distances ~3.0 Å) should be incorporated into computational models to improve accuracy .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly dehalogenation or nitrile hydrolysis?
- Methodological Answer :
- Dehalogenation : Use inert atmospheres (N₂/Ar) and avoid strong reducing agents (e.g., LiAlH₄). Pd catalysts with chelating ligands (e.g., dppf) suppress β-hydride elimination.
- Nitrile Stability : Conduct reactions in anhydrous aprotic solvents (e.g., DCM, acetonitrile) at pH 7–8. Additives like molecular sieves or TMS-Cl can sequester moisture .
Q. How does solvent polarity affect the compound’s electronic transitions and fluorescence properties?
- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax in ethanol vs. hexane) correlate with solvent polarity (Reichardt’s ET(30) scale). Time-dependent DFT (TD-DFT) simulations model excited-state behavior. For fluorescence studies, quantum yields are measured using integrating spheres, with corrections for inner-filter effects .
Q. What in vitro assays are suitable for probing the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Kinase Inhibition : Use HTRF (Homogeneous Time-Resolved Fluorescence) assays with recombinant kinases (e.g., EGFR or CDK2). IC₅₀ values are derived from dose-response curves.
- GPCR Binding : Radioligand displacement assays (³H-labeled antagonists) quantify affinity (Ki) in membrane preparations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀, with ROS generation monitored via DCFH-DA probes .
Q. How can chiral resolution be achieved if the compound forms enantiomers during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases resolves enantiomers. Circular dichroism (CD) spectra validate optical activity. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) can enforce enantiomeric excess >90% .
Q. What computational methods predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II simulate CYP450 metabolism, highlighting susceptible sites (e.g., bromine or amino groups).
- Toxicity Pathways : Molecular docking (AutoDock Vina) identifies off-target binding to hERG channels or nuclear receptors.
- In Silico Mutagenicity : QSAR models (e.g., Derek Nexus) assess Ames test positivity based on structural alerts .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between observed hydrogen-bonding networks in crystallography and DFT-predicted molecular electrostatic potentials?
- Methodological Answer : Crystallographic data (e.g., N-H···O=S interactions) often reveal intermolecular forces absent in gas-phase DFT models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating crystal lattice parameters (space group, unit cell dimensions) improve agreement. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) .
Properties
Molecular Formula |
C9H5BrN2O |
---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2 |
InChI Key |
ZAWVTYKPWTWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C#N |
Origin of Product |
United States |
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